H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH
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Overview
Description
The compound “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” is a synthetic peptide composed of alternating residues of lysine and leucine This peptide is characterized by its repetitive sequence and the presence of both D- and L- enantiomers of the amino acids lysine and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of such peptides can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
The peptide “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction of disulfide bonds, if any, to free thiol groups.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific reagents depending on the target amino acid side chain.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptide fragments, while oxidation or reduction would modify specific residues within the peptide.
Scientific Research Applications
The peptide “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” has several scientific research applications, including:
Structural Studies: Investigating the structural properties of peptides and proteins, including folding and stability.
Biological Research: Studying the interactions of peptides with biological molecules, such as enzymes, receptors, and antibodies.
Medical Research: Exploring potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industrial Applications: Utilizing peptides in the development of biomaterials, sensors, and other industrial products.
Mechanism of Action
The mechanism of action of this peptide depends on its specific application
Enzymes: Acting as substrates, inhibitors, or activators.
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Membranes: Integrating into or disrupting cell membranes, which is common for antimicrobial peptides.
The specific pathways involved would depend on the context of the research or application.
Comparison with Similar Compounds
Similar Compounds
Poly-L-lysine: A homopolymer of lysine used in cell culture and molecular biology.
Poly-L-leucine: A homopolymer of leucine studied for its hydrophobic properties.
Alternating Lysine-Leucine Peptides: Similar peptides with different sequences or lengths.
Uniqueness
The uniqueness of “H-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-Lys-OH” lies in its specific sequence and the presence of both D- and L- enantiomers. This can influence its structural properties, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRXSYRKZHJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H238N26O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.